3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Beschreibung

Systematic Nomenclature and Structural Identification

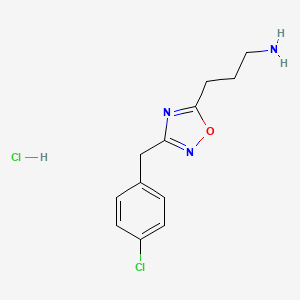

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride. The compound exists in two distinct forms: the free base form with Chemical Abstracts Service registry number 1036530-64-9, and the hydrochloride salt form bearing the Chemical Abstracts Service number 1435804-49-1. The Molecular Design Limited catalog number MFCD23136068 serves as an additional identifier for this compound in chemical databases.

The structural framework consists of a central 1,2,4-oxadiazole heterocycle, which represents a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring bears two substituents: a 4-chlorobenzyl group attached at the 3-position and a propylamine chain connected at the 5-position. The 4-chlorobenzyl substituent features a benzene ring with a chlorine atom positioned para to the methylene bridge connecting to the oxadiazole core. The propylamine chain extends from the heterocycle through a three-carbon aliphatic bridge terminating in a primary amine group, which forms the hydrochloride salt through protonation.

The simplified molecular-input line-entry system representation for the free base form is NCCCC1=NC(CC2=CC=C(Cl)C=C2)=NO1, while the hydrochloride salt incorporates an additional chloride ion represented as Cl.NCCCC1=NC(CC2=CC=C(Cl)C=C2)=NO1. This notation clearly delineates the connectivity pattern and stereochemical arrangement of atoms within the molecular structure.

Physicochemical Property Analysis

The physicochemical properties of this compound demonstrate distinct characteristics between the free base and salt forms. The molecular formula of the free base corresponds to C₁₂H₁₄ClN₃O with a molecular weight of 251.71 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₂H₁₅Cl₂N₃O, reflecting the addition of hydrochloric acid, resulting in an increased molecular weight of 288.18 grams per mole.

The compound exhibits typical characteristics of organic salts, with the hydrochloride form generally displaying enhanced water solubility compared to the free base. This increased solubility profile stems from the ionic nature of the protonated amine group, which facilitates hydrogen bonding interactions with water molecules. The presence of the chlorine substituent on the benzyl ring contributes to the compound's lipophilic character while maintaining sufficient polarity for biological interactions.

Table 1: Comparative Physicochemical Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClN₃O | C₁₂H₁₅Cl₂N₃O |

| Molecular Weight (g/mol) | 251.71 | 288.18 |

| Chemical Abstracts Service Number | 1036530-64-9 | 1435804-49-1 |

| Ionic Character | Neutral | Cationic |

| Solubility Profile | Moderate | Enhanced |

The electronic distribution within the molecule influences its physicochemical behavior, particularly regarding intermolecular interactions and stability. The 1,2,4-oxadiazole ring system contributes significant electron-withdrawing character due to the presence of multiple nitrogen atoms and the oxygen heteroatom, affecting the overall electron density distribution throughout the molecular framework.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the structure.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns for structurally related oxadiazole compounds. Based on analogous 4-chlorobenzyl oxadiazole derivatives, the aromatic protons of the 4-chlorophenyl ring typically appear as two distinct doublet signals around 7.02 and 7.45 parts per million, representing the four aromatic protons in the symmetrical substitution pattern. The methylene group connecting the benzyl moiety to the oxadiazole ring manifests as a characteristic singlet around 4.12 parts per million.

The propylamine chain exhibits distinct chemical shift patterns corresponding to the different methylene environments. The methylene groups adjacent to the oxadiazole ring and the amine functionality display separate resonances, with coupling patterns reflecting the vicinal proton-proton interactions along the aliphatic chain. In the hydrochloride salt form, the protonated amine group contributes additional complexity to the spectral interpretation due to rapid exchange phenomena.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon environments within the molecule. The oxadiazole ring carbons typically resonate around 157.3 and 169.0 parts per million, reflecting the electron-deficient nature of the heterocyclic system. The aromatic carbons of the 4-chlorophenyl substituent appear between 120.2 and 137.7 parts per million, while the benzylic methylene carbon resonates around 35.6 parts per million.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns characteristic of the compound structure. The molecular ion peak corresponds to the expected mass-to-charge ratio values for both the free base and hydrochloride forms, providing definitive molecular weight confirmation and elemental composition verification.

Crystallographic Data and Solid-State Behavior

The solid-state behavior of this compound reflects the influence of intermolecular interactions and crystal packing arrangements. The hydrochloride salt form typically exhibits distinct crystallographic properties compared to the free base due to the presence of ionic interactions between the protonated amine group and the chloride anion.

Crystal structure determination reveals the three-dimensional arrangement of molecules within the solid lattice, providing insights into hydrogen bonding patterns, van der Waals interactions, and overall molecular conformation. The presence of multiple hydrogen bond donors and acceptors within the structure, including the protonated amine group, the oxadiazole nitrogen atoms, and the chloride anion, contributes to the formation of extended hydrogen bonding networks that stabilize the crystal structure.

The 4-chlorobenzyl substituent influences the crystal packing through halogen bonding interactions and aromatic stacking arrangements with neighboring molecules. The propylamine chain adopts specific conformational preferences within the crystal lattice, influenced by the requirements of optimal hydrogen bonding geometry and minimization of steric repulsions.

Thermal analysis of the crystalline material provides information about phase transitions, decomposition temperatures, and thermal stability characteristics. The hydrochloride salt typically demonstrates enhanced thermal stability compared to the free base form due to the additional ionic interactions that strengthen the crystal lattice. Differential scanning calorimetry and thermogravimetric analysis reveal characteristic thermal events including melting points, dehydration processes, and decomposition pathways.

The polymorphic behavior of the compound represents an important consideration for solid-state characterization, as different crystal forms may exhibit varying physical and chemical properties. Systematic investigation of crystallization conditions, including solvent effects, temperature profiles, and cooling rates, helps identify potential polymorphic forms and their relative stabilities under different environmental conditions.

Eigenschaften

IUPAC Name |

3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O.ClH/c13-10-5-3-9(4-6-10)8-11-15-12(17-16-11)2-1-7-14;/h3-6H,1-2,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKFLCSJYWVAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NOC(=N2)CCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Key Intermediates

Preparation of Hydrazide Intermediate : Starting from 4-chlorobenzyl-substituted carboxylic acids or esters, hydrazide intermediates are synthesized by refluxing the ester with hydrazine hydrate in ethanol or propan-2-ol. This step yields the corresponding acid hydrazides essential for cyclization to the oxadiazole ring.

Cyclization to 1,2,4-Oxadiazole Ring : The hydrazide intermediates undergo cyclodehydration with orthoformates (e.g., trimethyl orthoformate) or orthoacetates under acidic catalysis to form the 1,2,4-oxadiazole core. This intramolecular cyclization is typically carried out under reflux conditions in solvents such as ethanol or dimethylformamide, yielding 5-substituted 1,2,4-oxadiazoles.

Introduction of the 4-Chlorobenzyl Group

- The 4-chlorobenzyl substituent is introduced either by starting with 4-chlorobenzyl-containing carboxylic acid derivatives or by alkylation reactions post-cyclization. For example, 4-chlorobenzyl bromide can be reacted with appropriate nucleophilic centers on the oxadiazole ring or its precursors under basic conditions to install the chlorobenzyl group.

Attachment of the Propan-1-amine Side Chain

- The propan-1-amine moiety is introduced by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl function at the propyl position. Alternatively, the amine functionality can be incorporated earlier in the synthetic sequence as an amino acid derivative or via amide coupling, followed by cyclization to the oxadiazole ring.

Formation of Hydrochloride Salt

- The free amine compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound’s crystalline properties and stability for isolation and storage.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | Methanol, H2SO4 (catalytic) | 4-Chlorobenzyl ester | 80-90 |

| 2 | Hydrazide formation | Hydrazine hydrate, reflux in ethanol | 4-Chlorobenzyl hydrazide | 85-95 |

| 3 | Cyclodehydration (Oxadiazole ring formation) | Trimethyl orthoformate, acid catalyst, reflux | 1,2,4-Oxadiazole derivative | 70-90 |

| 4 | Amination (propan-1-amine introduction) | Nucleophilic substitution or reductive amination | 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine | 65-85 |

| 5 | Salt formation | HCl gas or HCl solution | Hydrochloride salt of target compound | Quantitative |

Note: Yields are approximate and depend on reaction scale and conditions.

Detailed Research Findings

The cyclization of hydrazides with orthoformates to form 1,2,4-oxadiazoles is well-documented and provides high yields with good regioselectivity.

The presence of the 4-chlorobenzyl group influences the reactivity and solubility of intermediates, necessitating careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.

The propan-1-amine side chain introduction can be optimized by varying the nucleophile and reaction temperature to maximize yield and purity.

Formation of the hydrochloride salt is essential for improving the pharmacological profile of the compound, as demonstrated in related 1,2,4-oxadiazole amine derivatives with diuretic activity.

Analytical and Characterization Data

NMR Spectroscopy : Characteristic proton signals for the oxadiazole ring and 4-chlorobenzyl group are observed, with the amine protons showing broad singlets due to exchange with solvent or salt formation.

Mass Spectrometry : Molecular ion peaks confirm the molecular weight consistent with C10H12ClN3O (free base) and the hydrochloride salt form.

Melting Point and Purity : Hydrochloride salt typically exhibits sharp melting points and high purity (>98%) as confirmed by HPLC analysis.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Esterification of 4-chlorobenzyl acid | Methanol, catalytic H2SO4, reflux | 80-90 | Prepares ester for hydrazide formation |

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 85-95 | Key intermediate for oxadiazole ring |

| Cyclodehydration to 1,2,4-oxadiazole | Trimethyl orthoformate, acid catalyst, reflux | 70-90 | Forms oxadiazole core |

| Introduction of propan-1-amine group | Nucleophilic substitution or reductive amination | 65-85 | Adds amine side chain |

| Hydrochloride salt formation | HCl gas or solution, ether or ethanol | Quantitative | Enhances stability and crystallinity |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

The compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities. Research highlights several key areas where this compound demonstrates potential:

- Anticancer Activity : Compounds containing the oxadiazole ring have been shown to exhibit significant anticancer properties. For instance, derivatives similar to 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride have been tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Studies indicate that modifications in the oxadiazole structure can enhance cytotoxicity against these cell lines .

- Antimicrobial Properties : The oxadiazole moiety has also been associated with antimicrobial activity. Research shows that certain oxadiazole derivatives exhibit potent effects against a range of bacterial strains, suggesting a potential role in developing new antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : The formation of the oxadiazole ring often involves condensation reactions between hydrazides and carboxylic acids or their derivatives. This method allows for the introduction of various substituents that can modulate biological activity .

- Modification Strategies : Alterations in the substituents on the oxadiazole ring or the benzyl group can significantly influence the pharmacological profile of the compound. For example, introducing electron-withdrawing or electron-donating groups can enhance potency against specific targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

These findings underscore the compound's potential as a lead structure for developing new anticancer agents.

Wirkmechanismus

The mechanism of action of 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction, apoptosis, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Structural Variations

The compound belongs to a class of 1,2,4-oxadiazole derivatives with varying aryl/heteroaryl substituents. Key analogs include:

*Calculated based on structural similarity.

Physicochemical Properties

- Lipophilicity : The 4-chlorobenzyl group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), intermediate between the highly lipophilic 4-decylphenyl analog (logP >6) and the polar 4-fluorophenyl derivative (logP ~1.5–2.0) .

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs. The furan-2-yl derivative (C₉H₁₂ClN₃O₂) may exhibit better solubility due to oxygen’s polarity, whereas the thiophene analog’s sulfur atom reduces polarity .

- Stability : All compounds are stable at room temperature as hydrochlorides, though the thiophene and furan derivatives may exhibit lower photostability due to heteroaromatic ring reactivity .

Biologische Aktivität

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. The 1,2,4-oxadiazole moiety is known for its significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.68 g/mol

- CAS Number : 1341519-35-4

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl | MCF-7 | 10.38 | Apoptosis induction via p53 pathway |

| ND-421 (related derivative) | HeLa | 0.92 | HDAC inhibition |

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

- In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at low concentrations. The oxadiazole derivatives were particularly noted for their ability to overcome resistance mechanisms in MRSA strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The biological activity of the compound is believed to stem from several mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Compounds with oxadiazole structures have been shown to inhibit HDACs, leading to altered gene expression involved in cell cycle regulation and apoptosis .

- Interaction with Protein Targets : Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole ring and amino acid residues in target proteins, similar to established drugs like Tamoxifen .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on HDAC Inhibition : A study evaluated various oxadiazole derivatives for their HDAC inhibitory activity. The results indicated that modifications to the oxadiazole structure significantly affected potency, with some compounds achieving IC50 values as low as 8 nM against HDAC-1 .

- Antimicrobial Resistance Mechanisms : Research into MRSA revealed that certain oxadiazole derivatives could inhibit growth without inducing resistance, marking a significant advancement in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; if exposed, rinse immediately with water for 15 minutes and seek medical attention .

- Disposal : Follow institutional guidelines for halogenated organic waste. Avoid environmental release due to potential aquatic toxicity (H400/H410 codes) .

- Key Data :

| Hazard Code | Risk Mitigation |

|---|---|

| H315/H319 | Use splash goggles and gloves |

| H335 | Ensure adequate ventilation |

Q. What synthetic routes are commonly employed to prepare 1,2,4-oxadiazole derivatives like this compound?

- Methodological Answer :

- Cyclization Approach : React acyl chloride derivatives with amidoximes under microwave-assisted conditions (e.g., 100°C, 30 min) to form the oxadiazole ring .

- Post-Modification : After oxadiazole ring formation, introduce the 4-chlorobenzyl group via nucleophilic substitution using NaH as a base in dry THF .

- Hydrochloride Salt Formation : Treat the free amine with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d to confirm the oxadiazole ring (C=O at ~165-170 ppm) and aromatic protons (δ 7.2-7.4 ppm for 4-chlorobenzyl) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] and isotopic pattern matching the chlorine atom .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological assays?

- Methodological Answer :

-

Analog Synthesis : Modify the 4-chlorobenzyl group (e.g., replace Cl with F or CF) and assess changes in activity .

-

Functional Assays : Use radiolabeled S1P transport assays (e.g., H-S1P) to evaluate inhibition potency, as seen in related sphingosine transporter studies .

-

Computational Modeling : Perform docking studies with homology models of S1P transporters (e.g., SPNS2) using software like AutoDock Vina to identify key binding interactions .

- Data Contradiction Analysis :

-

If conflicting activity data arise (e.g., low potency in one assay vs. high in another), validate assay conditions (e.g., pH, cell type) and confirm compound stability via HPLC .

Q. What strategies optimize crystallographic refinement for this compound’s X-ray structure determination?

- Methodological Answer :

-

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Cool crystals to 100 K to minimize radiation damage .

-

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool in PLATON to model disordered solvent .

-

Validation : Check R (<5% higher than R) and ensure no outliers in the Ramachandran plot .

- Key Parameters :

| Parameter | Target Value |

|---|---|

| R | <0.15 |

| CCDC Deposition | Required for publication |

Q. How can mechanistic studies elucidate the compound’s interaction with mitochondrial proteins?

- Methodological Answer :

- Proteomic Profiling : Use SILAC labeling in HEK293 cells treated with the compound, followed by LC-MS/MS to identify differentially expressed mitochondrial proteins .

- CRISPR Knockdown : Target candidate proteins (e.g., VDAC1) and measure changes in compound efficacy via ATPase activity assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) between the compound and purified mitochondrial membrane proteins .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or StarDrop’s P450 Module to identify likely metabolic sites (e.g., oxidation of the oxadiazole ring) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in cytochrome P450 binding pockets .

- Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.